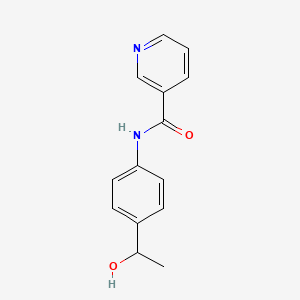

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-[4-(1-hydroxyethyl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-10,17H,1H3,(H,16,18) |

InChI Key |

KLMSOHCDOJDYCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide typically involves the reaction of 4-(1-Hydroxyethyl)aniline with nicotinoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of N-(4-(1-Oxoethyl)phenyl)nicotinamide.

Reduction: Formation of N-(4-(1-Aminoethyl)phenyl)nicotinamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-(1-Hydroxyethyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. Additionally, the compound can interact with cellular receptors, modulating their signaling pathways and affecting various cellular processes .

Comparison with Similar Compounds

Structural Analogues and Conformational Analysis

Key structural analogs differ in substituents on the phenyl ring, influencing molecular conformation and bioactivity:

Insights :

- The hydroxyethyl group in the target compound likely reduces the dihedral angle between the phenyl and pyridine rings compared to non-polar substituents (e.g., -CH₃), promoting planarity and stronger interactions with target proteins .

- Hydroxyethyl’s hydroxyl group may participate in hydrogen bonding, similar to the 3-OH substituent in N-(3-Hydroxyphenyl)nicotinamide, which adopts a near-planar conformation .

Insights :

- Substituent hydrophobicity (e.g., 3-fluorobenzyl in ) enhances NCX inhibition, suggesting that the hydroxyethyl group’s moderate hydrophilicity might favor solubility without compromising binding .

- Fluorophenyl derivatives () highlight the role of electronegative substituents in improving purity and stability, whereas hydroxyethyl could offer similar advantages through H-bonding .

Physicochemical Properties and QSAR Relationships

Quantitative Structure-Activity Relationship (QSAR) studies reveal key parameters influencing activity:

Comparison for Hydroxyethyl Substituent :

Challenges for Hydroxyethyl Derivative :

- The hydroxyethyl group may require protection during synthesis (e.g., as a silyl ether) to prevent side reactions .

Biological Activity

N-(4-(1-Hydroxyethyl)phenyl)nicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

1. Overview of this compound

This compound is a derivative of nicotinamide, which is known for its role in various biological processes, including energy metabolism and cellular signaling. The compound has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to decreased enzyme activity and subsequent effects on metabolic pathways.

- Receptor Binding : It can modulate cellular signaling pathways by interacting with various receptors, influencing cellular processes such as apoptosis and cell cycle progression .

3.1 Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- In a study involving T47D breast cancer cells, compounds related to N-phenyl nicotinamides showed significant growth inhibition with a GI(50) value as low as 0.21 µM .

- The compound induced apoptosis through activation of caspases and was found to arrest cells in the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent .

3.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation.

4.1 Study on Apoptosis Induction

A notable study demonstrated that N-phenyl nicotinamides, including derivatives of this compound, were potent inducers of apoptosis in cancer cells:

- Cell Line : T47D breast cancer cells.

- Method : High-throughput screening assays were utilized to identify compounds that activate caspases.

- Results : The lead compound exhibited an EC(50) value of 0.082 µM for caspase activation, indicating high potency in inducing programmed cell death .

4.2 Inhibition of Microtubule Polymerization

Another study highlighted the role of N-phenyl nicotinamides in inhibiting microtubule polymerization:

- This inhibition can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

5. Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Measurement Method | Key Findings |

|---|---|---|

| Anticancer Activity | GI(50) Assay | GI(50): 0.21 µM in T47D cells |

| Apoptosis Induction | Caspase Activation Assay | EC(50): 0.082 µM for caspase activation |

| Cell Cycle Arrest | Flow Cytometry | Arrested T47D cells in G2/M phase |

| Enzyme Inhibition | Enzyme Activity Assay | Inhibited specific enzymes leading to decreased activity |

6. Conclusion

This compound demonstrates significant biological activity with potential applications in cancer therapy and inflammation management. Its mechanisms involve enzyme inhibition and receptor modulation, which contribute to its anticancer efficacy and anti-inflammatory effects. Continued research is essential to fully elucidate its therapeutic potential and develop it into a viable treatment option.

Q & A

Q. What are the standard synthetic routes for N-(4-(1-Hydroxyethyl)phenyl)nicotinamide, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the coupling of nicotinoyl chloride derivatives with substituted phenyl precursors. Key steps include:

- Hydroxyethyl Group Introduction : Reacting 4-aminophenol with ethylene oxide under basic conditions (e.g., NaOH) to form the 1-hydroxyethyl substituent.

- Amide Bond Formation : Coupling the hydroxyethyl-substituted aniline with nicotinoyl chloride using a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity.

Critical Considerations : Optimize reaction time and temperature (e.g., 0–5°C for exothermic steps) to minimize byproducts. Use TLC and HPLC to monitor reaction progress .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify aromatic protons, hydroxyethyl group (–CHCHOH), and amide carbonyl (C=O, ~168 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) matching the theoretical mass (±3 ppm).

- Purity Assessment :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm; retention time consistency and peak symmetry.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

Validation : Cross-reference spectral data with structurally analogous nicotinamide derivatives (e.g., ’s oxazine analogs) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Methodological Answer:

- Substituent Effects :

- Hydroxyethyl Group : Replace with –CHCF (as in ) to enhance metabolic stability; assess via in vitro microsomal assays.

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., –NO) at the para position to modulate electron density and receptor binding.

- Activity Profiling :

- Antiviral Assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorescence resonance energy transfer (FRET) substrates.

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA (IC determination).

Data Interpretation : Compare IC values across analogs to establish structure-activity relationships (SAR) .

Q. What mechanisms underlie the biological activity of this compound, and how can they be validated?

Methodological Answer:

- Proposed Mechanisms :

- Enzyme Inhibition : Competitive binding to protease active sites (e.g., via molecular docking simulations using AutoDock Vina).

- Receptor Modulation : Fluorescence polarization assays to measure binding affinity to nicotinic acetylcholine receptors (nAChRs).

- Validation Strategies :

- Kinetic Studies : Use surface plasmon resonance (SPR) to determine on/off rates (k, k).

- Mutagenesis : Introduce point mutations (e.g., Ser139Ala in target enzymes) to confirm binding site residues.

Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) if conflicting data arise .

Q. How can researchers address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Assay Standardization :

- Cell Line Consistency : Use authenticated cell lines (e.g., HEK293T for receptor studies) to minimize variability.

- Control Compounds : Include positive controls (e.g., indomethacin for anti-inflammatory assays) in every experiment.

- Data Normalization :

- Dose-Response Curves : Report IC/EC values with 95% confidence intervals (n ≥ 3 replicates).

- Meta-Analysis : Pool data from multiple studies (e.g., ’s anti-inflammatory results) to identify trends.

Example : If one study reports potent COX-2 inhibition but another shows no effect, re-evaluate assay parameters (e.g., substrate concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.